molecular formula C13H15ClO B2522756 1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287333-42-8

1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2522756
CAS No.: 2287333-42-8
M. Wt: 222.71
InChI Key: QOFNRAYGEPVQBP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The compound features a bicyclo[1.1.1]pentane core with a chloromethyl group and a 4-methoxyphenyl group attached to it. This structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient method for producing gram quantities of the desired compound .

Industrial Production Methods

Industrial production methods for bicyclo[1.1.1]pentane derivatives, including this compound, often involve photochemical transformations. These methods can produce large quantities of the compound using light, without the need for additional additives or catalysts . This approach is advantageous for scaling up production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation or reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying structure-activity relationships.

    Biology: In biological research, the compound can be used to investigate the effects of its structural features on biological activity.

    Medicine: The compound’s potential as a bioisostere makes it a candidate for drug design and development.

    Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core can mimic the structure of other bioactive molecules, allowing it to interact with specific receptors or enzymes. This interaction can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.

    1-(Chloromethyl)bicyclo[1.1.1]pentane: A simpler derivative with only a chloromethyl group attached.

    3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane: A derivative with only a 4-methoxyphenyl group attached.

Uniqueness

1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both a chloromethyl group and a 4-methoxyphenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-15-11-4-2-10(3-5-11)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFNRAYGEPVQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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